An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride
Introduction
4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a derivatized pyrazole, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] As an acyl chloride, it is a highly reactive intermediate, primarily utilized in organic synthesis for the introduction of the 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl moiety into a target molecule.[2][3] Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[2] This guide provides a comprehensive overview of its anticipated physicochemical properties, synthesis, and key experimental protocols for its characterization.
Predicted Physicochemical Properties
The physicochemical properties of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride are predicted based on its structure and by analogy with its isomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.
| Property | Predicted Value/Observation | Source/Rationale |
| Molecular Formula | C₇H₈Cl₂N₂O | Based on structure |
| Molecular Weight | 207.06 g/mol | Based on structure[4] |
| Appearance | Colorless to pale yellow fuming liquid | Typical for acyl chlorides[2] |
| Odor | Pungent, acrid | Characteristic of acyl chlorides, due to reaction with moisture to form HCl[2] |
| Boiling Point | Predicted: ~297 °C (at 760 mmHg) | Based on the isomer 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride |
| Solubility | Reacts violently with water. Soluble in dry, non-protic organic solvents (e.g., DCM, THF, Toluene). | General property of acyl chlorides[2][5] |
| Stability | Moisture sensitive; decomposes in the presence of water and other protic solvents. Store under an inert atmosphere. | General property of acyl chlorides |
Synthesis
4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. The most common method involves chlorination using a suitable agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis of the Precursor: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
While specific synthesis routes for 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid are not detailed in the provided search results, a general approach can be inferred from the synthesis of its isomer.[1] This would likely involve the cyclization of appropriate precursors to form the pyrazole ring, followed by chlorination and functional group manipulations to yield the desired carboxylic acid.
Conversion to the Acyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.
Reaction Scheme:
Experimental Protocol: Synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen or argon), add 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.
-
Addition of Chlorinating Agent: To the flask, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. It is crucial to use an appropriate trap to capture the corrosive and toxic thionyl chloride vapors.
-
Purification: The resulting crude 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride can be purified by vacuum distillation.
Experimental Determination of Physicochemical Properties
Boiling Point Determination
The boiling point of the purified acyl chloride can be determined using a micro-boiling point apparatus or by distillation.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Due to the high reactivity of acyl chlorides with protic solvents, solubility is typically determined in a range of dry, aprotic organic solvents.
Experimental Protocol: Solubility Assessment
-
Solvent Selection: Choose a range of dry, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene, hexane).
-
Procedure: a. In a dry test tube, add a small, measured amount of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride (e.g., 10 mg). b. Add the selected solvent dropwise while agitating the mixture. c. Observe for the dissolution of the solid. d. Record the approximate volume of solvent required to fully dissolve the compound.
-
Classification: The solubility can be classified qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).
-
Reaction with Protic Solvents: To confirm its reactivity, a small amount of the acyl chloride can be carefully added to water or an alcohol in a fume hood. The vigorous reaction, evolution of HCl gas (fuming), and formation of the corresponding carboxylic acid or ester are indicative of its characteristic reactivity.[2][5]
Stability and Handling
As a reactive acyl chloride, 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride requires careful handling and storage.
-
Moisture Sensitivity: It will react readily with atmospheric moisture to produce the corresponding carboxylic acid and corrosive hydrogen chloride gas.[2]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Personal Protective Equipment (PPE): Due to its corrosive and reactive nature, appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a valuable reactive intermediate in organic synthesis. While direct experimental data on its physicochemical properties are scarce, a reliable profile can be predicted based on its structural isomer and the well-understood chemistry of acyl chlorides. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling its effective use in research and development settings. Empirical verification of the predicted properties is essential for any practical application.
References
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemsrc. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications. Available at: [Link]
-
4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid - Conchain Biotech. Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid - PrepChem.com. Available at: [Link]
-
Preparation of acid chlorides (acyl chlorides) - Doc Brown. Available at: [Link]
-
Pyrazole-1-carbonyl chloride | C4H3ClN2O | CID 12921068 - PubChem. Available at: [Link]
-
84547-59-1| Chemical Name : 1-Methyl-1H-pyrazole-5-carbonyl Chloride | Pharmaffiliates. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. Available at: [Link]
Sources
- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
